9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride
Description
Properties
IUPAC Name |
9-methoxy-2,3,4,5-tetrahydro-1H-chromeno[3,4-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c1-15-9-4-5-13-11(7-9)10-3-2-6-14-12(10)8-16-13;/h4-5,7,14H,2-3,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVSXQNJRBJALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC3=C2CCCN3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride can be achieved through a multi-component reaction. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multi-component reactions, optimizing reaction conditions to maximize yield and purity. The use of eco-friendly solvents and catalyst-free conditions is preferred to minimize environmental impact .
Chemical Reactions Analysis
Thermal Rearrangement
Thermal treatment of halogenated 9-methoxy-chromeno[2,3-b]pyridines in DMSO induces ring-opening and reclosure (ANRORC mechanism):
Example :
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Substrate : 7-Bromo-9-methoxy-5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine ([1h] ).
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Conditions : DMSO, 150°C, 1 h.
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Outcome : Decomposition to undefined products (no stable intermediates detected) .
Mechanism :
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Protonation of the cyclohexanedione keto group.
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Cyclization to form a tetrahydropyridine ring.
Oxidative Cyclization
In formic acid, methoxy-substituted chromeno[2,3-b]pyridines undergo intramolecular oxidative cyclization:
Reaction :
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Substrate : 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
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Conditions : Formic acid, reflux, 2 h.
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Product : 10,11,12,13-Tetrahydrobenzo[b]chromeno[4,3,2-de] naphthyridine (78% yield) .
Role of Methoxy Group :
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Electron-donating methoxy substituents stabilize cationic intermediates but may slow oxidation due to steric hindrance .
Catalytic Annulation
DABCO-catalyzed [3 + 3] annulation with allenoates yields chromeno[3,4-b]pyridines:
Example :
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Reactants : 3-Nitro-2H-chromene + benzyl 2,3-butadienoate.
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Conditions : DABCO (20 mol%), CHCl₃, 25°C.
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Product : 5H-Chromeno[3,4-b]pyridine with two allenoate units (76% yield) .
Mechanistic Notes :
Stability and Decomposition
Methoxy-substituted derivatives exhibit limited thermal stability:
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of chromeno[3,4-b]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines.
- Case Study: A study evaluated the cytotoxic effects of chromeno[3,4-b]pyridine derivatives against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that these compounds could serve as potential chemotherapeutic agents .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Chromeno[3,4-b]pyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study: In a comparative study against standard antibiotics, certain derivatives exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The best-performing compound was identified as having an IC50 value significantly lower than that of ampicillin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of chromeno[3,4-b]pyridine derivatives. The presence of specific functional groups has been linked to enhanced biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and cellular uptake |
| Hydrochloride Salt | Improves solubility in aqueous environments |
Synthesis Example:
- Starting Material: 3-acetylcoumarin
- Reagents: Ammonium acetate and appropriate ketones
- Methodology: Cyclocondensation followed by purification to yield the desired chromeno[3,4-b]pyridine derivative.
Potential Applications in Drug Development
Given its diverse biological activities, 9-methoxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridine hydrochloride holds promise for development in various therapeutic areas:
Mechanism of Action
The mechanism of action of 9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit the production of inflammatory mediators like nitric oxide and prostaglandin E2, thereby exerting anti-inflammatory effects. The compound may also interact with bacterial cell walls, leading to antibacterial activity .
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidine Derivatives ()
Structural Differences :
- Core System: Chromeno[2,3-d]pyrimidine vs. chromeno[3,4-B]pyridine. The former has a pyrimidine ring fused to the chromene system, while the latter features a pyridine ring.
- Substituents: Chlorophenyl and chlorobenzylidene groups in chromeno-pyrimidines vs. methoxy in the target compound. Chlorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, influencing electronic properties and binding interactions.
5H-Chromeno[2,3-b]pyridines ()
Structural Differences :
- Substituents : Hydroxy and methyl groups on the pyridine ring vs. methoxy at position 7.
- Hydrochloride Salt: The target compound’s salt form increases solubility, whereas neutral 5H-chromeno[2,3-b]pyridines may have lower bioavailability .
Functional Impact :
6-Methoxy-pyrido[3,4-b]indole Hydrochloride ()
Core System: Pyrido-indole vs. chromeno-pyridine.
- Substituent Position : Methoxy at position 6 (pyrido-indole) vs. 9 (target compound). Positional differences influence steric interactions and electronic distribution.
- Discontinuation Note: The pyrido-indole derivative was discontinued, possibly due to stability or efficacy issues, highlighting the importance of ring system selection in drug design .
Data Table: Key Comparisons
*Estimated based on structural analogs. †Approximate values derived from similar compounds.
Biological Activity
9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article compiles the latest research findings on its biological effects, including its potential as an inhibitor of various enzymes and its implications in treating neurodegenerative diseases.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 253.73 g/mol. Its structure features a chromeno-pyridine core that is known for its pharmacological properties.
Antioxidant Activity
Research indicates that chromeno-pyridine derivatives exhibit significant antioxidant properties. The presence of the methoxy group at position 9 enhances these effects by stabilizing free radicals. A study demonstrated that compounds with similar structures showed improved radical scavenging activity compared to their non-methoxy counterparts .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative disorders:
- Monoamine Oxidase (MAO) Inhibition : This compound has been tested against MAO A and B isoforms. The results show promising inhibition rates, particularly for MAO B, which is crucial in the metabolism of neurotransmitters like dopamine. The structure-activity relationship (SAR) indicates that modifications to the chromene structure can enhance inhibitory potency .
- Cholinesterase Inhibition : The compound also demonstrates inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy. A recent study reported IC50 values indicating moderate inhibition, suggesting potential utility in treating cognitive decline associated with neurodegenerative diseases .
Neuroprotective Effects
A series of in vitro studies have assessed the neuroprotective capabilities of this compound. In cellular models of oxidative stress-induced neuronal damage, this compound showed a significant reduction in cell death and preservation of mitochondrial function. These findings suggest that it may have therapeutic potential in conditions such as Parkinson's and Alzheimer's diseases .
Antitumor Activity
In addition to neuroprotective effects, this compound has been evaluated for its antitumor properties. It was tested on various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and SK-OV-3 (ovarian cancer). Results indicated that 9-methoxy derivatives exhibited cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride?
- Methodology : Two primary approaches are documented:
- Pseudo-four-component synthesis : Reacting salicylaldehyde derivatives (e.g., 3-methoxy-substituted), malononitrile, and 6-hydroxy-4-methylpyridin-2(1H)-one in pyridine under reflux, followed by ethanol washing and drying .
- DABCO-catalyzed [3+3] annulation : Using 3-nitro-2H-chromenes and allenoates (e.g., benzyl 2,3-butadienoate) in the presence of DABCO to assemble the chromenopyridine core. Yields range from 30–76% depending on substituents .
- Key Parameters : Solvent choice (pyridine vs. dichloromethane), catalyst loading (10 mol% in some cases), and reaction time (2–24 hours) significantly influence yield.
Q. How is structural confirmation of the synthesized compound achieved?
- Methodology : Multi-technique validation is essential:
- NMR/IR : Confirm functional groups (e.g., methoxy, aromatic protons) and scaffold integrity .
- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) is critical for new derivatives to verify molecular formulas .
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities in complex fused-ring systems .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of the chromeno[3,4-b]pyridine core?
- Methodology : Mechanistic studies using mass spectrometry (MS) and isotopic labeling:
- Proposed pathway : The DABCO-catalyzed annulation involves nucleophilic attack of the allenoate on the nitrochromene, followed by cyclization and elimination of nitrous acid. MS detected intermediates such as zwitterionic adducts and nitroso byproducts .
- Alternative routes : Solvent-free pseudo-four-component reactions may proceed via Knoevenagel condensation followed by cyclization .
Q. How can computational modeling enhance understanding of this compound’s properties?
- Methodology :
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) by modeling interactions between the chromenopyridine core and active sites .
- Quantum calculations : DFT (Density Functional Theory) analyzes electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability .
Q. How do reaction condition variations impact yield and purity?
- Data Contradiction Analysis :
- Catalyst-free vs. DABCO-catalyzed : Catalyst-free pseudo-four-component reactions achieve ~60–70% yields, while DABCO-catalyzed annulation yields vary widely (30–76%) due to steric effects in allenoate substrates .
- Solvent effects : Pyridine enhances cyclization in pseudo-four-component reactions, but dichloromethane is preferred for annulation to minimize side reactions .
- Optimization Strategy : Design of Experiments (DoE) can systematically evaluate temperature, solvent, and stoichiometry interactions.
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Purification : Chromatography is often required for complex fused-ring systems, but recrystallization in ethanol or methanol may suffice for hydrochloride salts .
- Byproduct management : Nitroso intermediates in annulation reactions require quenching (e.g., with ascorbic acid) to prevent degradation .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in reported yields across studies?
- Root Cause Analysis :
- Substituent effects : Electron-withdrawing groups on chromene substrates reduce annulation efficiency .
- Analytical differences : Yields calculated via NMR (e.g., using internal standards) may overestimate purity compared to isolated yields .
- Mitigation : Cross-validate yields using orthogonal techniques (e.g., HPLC) and report error margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
